Thiamine triphosphate
Description
Structure
3D Structure
Properties
CAS No. |
50851-39-3 |
|---|---|
Molecular Formula |
C12H20N4O10P3S+ |
Molecular Weight |
505.30 g/mol |
IUPAC Name |
[2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C12H19N4O10P3S/c1-8-11(30-7-16(8)6-10-5-14-9(2)15-12(10)13)3-4-24-28(20,21)26-29(22,23)25-27(17,18)19/h5,7H,3-4,6H2,1-2H3,(H5-,13,14,15,17,18,19,20,21,22,23)/p+1 |
InChI Key |
IWLROWZYZPNOFC-UHFFFAOYSA-O |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)OP(=O)(O)O |
physical_description |
Solid |
Origin of Product |
United States |
Biological Occurrence and Distribution of Thiamine Triphosphate
Presence Across Biological Domains
ThTP has been identified in a diverse array of organisms, indicating its evolutionary conservation. nih.govwikipedia.org
Prokaryotic Systems (e.g., Escherichia coli)
In the bacterium Escherichia coli, ThTP is not typically present in detectable amounts under optimal growth conditions. nih.govuliege.be However, its synthesis is induced under specific stress conditions. For instance, when E. coli is transferred to a minimal medium containing a carbon source like glucose or pyruvate (B1213749) but lacking amino acids, a rapid and significant, though transient, accumulation of ThTP occurs, where it can constitute about 20% of the total thiamine (B1217682). nih.gov This suggests a role for ThTP in the bacterial response to amino acid starvation. wikipedia.orgnih.govmdpi.com Conversely, carbon starvation leads to the accumulation of another thiamine derivative, adenosine (B11128) thiamine triphosphate (AThTP). wikipedia.orgnih.gov The synthesis of ThTP in E. coli appears to be linked to the oxidation of a carbon source and may be involved in adapting to stringent conditions. nih.govnih.gov Some studies suggest that ThTP synthesis in E. coli is energized by the proton-motive force and may involve the F1 part of the ATP synthase complex. researchgate.net
Eukaryotic Systems
ThTP is also consistently found in eukaryotic organisms, including fungi, plants, and animals. nih.govwikipedia.org
The presence of ThTP in baker's yeast (Saccharomyces cerevisiae) was reported as early as 1953. wikipedia.orgnih.gov Like other eukaryotes, yeast synthesizes thiamine de novo. nih.gov While thiamine diphosphate (B83284) (TDP) is the most abundant form and a crucial coenzyme, ThTP is also present, albeit in smaller quantities. wikipedia.orgnih.gov The regulation of thiamine biosynthesis in fungi is complex and can be influenced by environmental stressors. tandfonline.comtandfonline.com For example, in the fungus Aspergillus nidulans, hypoxic conditions can lead to an accumulation of thiamine. tandfonline.com While the specific dynamics of ThTP in yeast under various conditions are still under investigation, its presence points to a conserved role in fungal metabolism or signaling. nih.govymdb.ca
This compound has been detected in the model plant Arabidopsis thaliana, primarily in the shoot tissue, with little to no detectable levels in the roots under standard growth conditions. nih.gov Its synthesis is influenced by light intensity and the proton motive force, with thiamine diphosphate (TDP) being the likely precursor. nih.govplantae.org Interestingly, ThTP levels in Arabidopsis shoots exhibit strong diurnal oscillations, peaking early in the light period, which suggests a link to photosynthesis-driven processes. nih.govplantae.org The accumulation of ThTP may indicate a state of TDP sufficiency. nih.gov While ThTP is consistently found, another derivative, adenosine this compound (AThTP), is generally not detectable in Arabidopsis under standard conditions. nih.gov However, some reports suggest AThTP can be found in the roots of other higher plants. wikipedia.orgwikipedia.org
In mammals, ThTP is found in most tissues, although its concentration is generally low, typically less than 1% of the total thiamine content. nih.govuliege.be However, there are notable exceptions. For instance, in pig and chicken skeletal muscle, ThTP can account for over 50% of the total thiamine. uliege.be The concentration of ThTP varies significantly among different tissues.
| Tissue (Rat) | Total Thiamine (nmol/g wet weight) | ThTP (% of Total Thiamine) |
| Brain | 12.5 | 1.2 |
| Liver | 10.2 | 0.5 |
| Skeletal Muscle | 3.8 | 15.8 |
| Heart | 14.1 | 1.1 |
| Kidney | 11.8 | 0.8 |
This table presents illustrative data and the exact values can vary based on the specific study and experimental conditions.
In the mammalian brain, ThTP has been a subject of interest due to the neurological symptoms associated with thiamine deficiency. nih.gov It is found in various brain regions, with strong staining observed in hippocampal pyramidal neurons, cerebellar granule cells, and Purkinje cells. nih.gov
Cellular and Subcellular Compartmentation of this compound
The distribution of ThTP within the cell is not uniform and exhibits tissue-specific differences, suggesting distinct sites of synthesis and function.
In the rat brain, ThTP is predominantly localized in the particulate fraction, which includes mitochondria and synaptosomes. nih.govnih.gov It is barely detectable in the microsomal and cytosolic fractions. nih.govscience.gov This mitochondrial localization in the brain is consistent with findings that brain mitochondria can synthesize ThTP, a process that appears to be coupled to the respiratory chain. wikipedia.orgmdpi.com
In contrast, in rat skeletal muscle and liver, ThTP is primarily found in the soluble (cytosolic) fraction in a protein-unbound form. mdpi.comnih.gov This suggests a different primary site of synthesis in these tissues compared to the brain. Cytosolic adenylate kinase has been proposed as one enzyme capable of synthesizing ThTP in the cytosol. mdpi.comnih.gov
The subcellular distribution of enzymes involved in thiamine metabolism further supports this compartmentation. For example, in rat enterocytes, thiamine pyrophosphokinase, the enzyme that synthesizes TDP, is mainly located in the cytosol, while thiamine pyrophosphatase, which hydrolyzes TDP, is found in particulate fractions. nih.gov A specific thiamine triphosphatase (ThTPase) that hydrolyzes ThTP has been identified and is primarily localized in the cytoplasm of neuronal cell bodies and dendrites in the brain. nih.gov
This differential compartmentation of ThTP and its metabolizing enzymes across various tissues highlights the complexity of thiamine metabolism and suggests that ThTP may have distinct roles depending on its subcellular location.
| Tissue (Rat) | Subcellular Fraction | Predominant Localization of ThTP |
| Brain | Particulate (Mitochondria, Synaptosomes) | Yes |
| Soluble (Cytosol) | No | |
| Skeletal Muscle | Particulate | No |
| Soluble (Cytosol) | Yes | |
| Liver | Particulate | No |
| Soluble (Cytosol) | Yes |
This table summarizes the general findings on the subcellular localization of ThTP in different rat tissues. mdpi.comnih.gov
Cytosolic Localization
The cytosol is a primary site for both the synthesis and hydrolysis of ThTP in many cell types, leading to a dynamically regulated pool of this compound. In mammalian tissues, the concentration of cytosolic ThTP is controlled by a highly specific soluble thiamine triphosphatase (ThTPase). nih.govplos.org
In tissues such as the liver and skeletal muscle, ThTP is found predominantly in the cytosolic fraction. mdpi.com The relatively high concentration of ThTP in the cytosol of skeletal muscle and erythrocytes has been linked to the high activity of adenylate kinase 1 (AK1) in these cells, which can catalyze the synthesis of ThTP from thiamine diphosphate (ThDP) and adenosine triphosphate (ATP). nih.govplos.orgmdpi.com However, research on knockout mice has indicated that AK1 is not the sole enzyme responsible for its synthesis. mdpi.com
In contrast, the cytosol of rat brain cells contains barely detectable levels of ThTP. nih.govscience.govnih.gov Studies suggest that a small, rapidly turning-over cytosolic pool of ThDP serves as the likely precursor for the ThTP found elsewhere in the cell. science.govnih.gov In the bacterium Escherichia coli, ThTP is generally not detected under optimal growth conditions but can accumulate rapidly under specific circumstances, such as amino acid starvation or hypoxia. uliege.benih.govnih.gov Similarly, in the yeast Saccharomyces cerevisiae, enzymes involved in thiamine metabolism are located in the cytosol. oup.comuniprot.org
Table 1: Cytosolic Distribution of this compound (ThTP) in Various Tissues and Organisms
| Organism/Tissue | Cytosolic ThTP Presence | Associated Research Findings | References |
|---|---|---|---|
| Rat Skeletal Muscle | High | Predominantly localized to the cytosol; linked to high adenylate kinase 1 (AK1) activity. | mdpi.complos.org |
| Rat Liver | High | Mainly found in the cytosolic fraction. | mdpi.com |
| Human Erythrocytes | High | Relatively high concentrations are likely due to AK1 activity. | plos.orgmdpi.com |
| Rat Brain | Very Low / Undetectable | ThTP is barely detectable in the cytosolic fraction of brain homogenates. | nih.govscience.govnih.gov |
| Escherichia coli | Conditionally High | Accumulates under anaerobic conditions or amino acid starvation. | uliege.benih.gov |
| Saccharomyces cerevisiae (Yeast) | Present | Thiamine metabolism enzymes are located in the cytoplasm. | oup.comuniprot.org |
Mitochondrial Localization
Mitochondria represent a key site for ThTP localization and synthesis, particularly in the brain. In rat brain cells, ThTP is primarily found and synthesized within mitochondria. mdpi.comnih.govnih.gov This localization is significant as the synthesis mechanism is distinct from that in the cytosol.
Research has demonstrated that brain mitochondria can produce ThTP from ThDP and inorganic phosphate (B84403) (Pi). nih.gov This process is not energized by ATP hydrolysis but is directly coupled to the electron transport chain and the resulting proton-motive force. nih.gov The synthesis is inhibited by respiratory chain inhibitors, indicating a chemiosmotic type of mechanism similar to ATP synthesis by F₀F₁-ATP synthase. nih.govnih.gov This mitochondrial synthesis appears to be tissue-specific, as it is observed in brain mitochondria but not in liver mitochondria. mdpi.comnih.gov
In the plant Arabidopsis thaliana, ThTP also accumulates in mitochondria, as well as in plastids. nih.govplantae.org The synthesis in plants is likewise thought to be driven by the proton motive force. nih.govplantae.orgnih.gov In yeast, a specific transporter (Tpc1p) is responsible for importing ThDP into the mitochondria. oup.com While most thiamine in human cells is distributed between the cytoplasm and mitochondria, a significant portion resides within the mitochondria. plos.org
Table 2: Mitochondrial vs. Cytosolic Localization of ThTP in Different Tissues
| Tissue | Primary Localization | Synthesis Mechanism | References |
|---|---|---|---|
| Rat Brain | Mitochondria | Coupled to the respiratory chain (proton-motive force). | mdpi.comnih.govnih.gov |
| Rat Skeletal Muscle | Cytosol | Associated with adenylate kinase 1 (AK1). | mdpi.complos.org |
| Rat Liver | Cytosol | Mitochondria do not appear to synthesize ThTP in the liver. | mdpi.comnih.gov |
| Arabidopsis thaliana (shoots) | Mitochondria & Plastids | Linked to the proton motive force. | nih.govplantae.org |
Other Intracellular Distribution Patterns
Beyond the cytosol and mitochondria, ThTP has been identified in other specific subcellular compartments, highlighting its diverse potential roles within the cell.
Synaptosomes: In studies of rat brain subcellular fractions, synaptosomes, which are isolated nerve terminals, were found to be slightly enriched in ThTP compared to the total brain homogenate. science.govnih.gov This suggests a potential role for ThTP at the synapse.
Myelin: Significant quantities of ThTP have also been detected in myelin fractions from rat brains. science.govnih.gov The function of ThTP within the myelin sheath is not yet understood.
Plastids: In plant cells, particularly in the shoots of Arabidopsis thaliana, ThTP accumulates in plastids (chloroplasts) in addition to mitochondria. nih.govplantae.org Its accumulation increases with light intensity and peaks during the day, suggesting a link to photosynthetic activity. nih.govplantae.orgnih.gov It is hypothesized that the conversion of ThDP to ThTP in these organelles may serve to dissipate excess ThDP. plantae.org
The distribution of ThTP is not uniform, with its presence in specific compartments like synaptosomes and plastids pointing towards specialized, and as yet not fully elucidated, functions in neural processes and plant metabolism.
Thiamine Triphosphate Biosynthesis Pathways
Enzymatic Mechanisms of Thiamine (B1217682) Triphosphate Synthesis
Thiamine triphosphate (ThTP), a phosphorylated derivative of vitamin B1, is found in nearly all organisms, from bacteria to mammals nih.govnih.gov. While its precise physiological role remains under investigation, several enzymatic pathways contributing to its biosynthesis have been identified. These pathways are located in different cellular compartments and are subject to distinct regulatory mechanisms. The primary enzymatic routes for ThTP synthesis involve F₀F₁-ATP synthase in mitochondria, adenylate kinase 1 in the cytosol, and potentially other phosphotransferases nih.gov.
Adenylate Kinase 1-Mediated Phosphorylation in the Cytosol
In the cytosol of animal cells, this compound can be synthesized by adenylate kinase 1 (AK1), also known as myokinase nih.govplos.org. This enzyme typically catalyzes the reversible reaction 2 ADP ⇌ ATP + AMP, playing a crucial role in cellular energy homeostasis wikipedia.org. However, it has been shown to also catalyze the phosphorylation of thiamine diphosphate (B83284) according to the reaction: ThDP + ADP ⇌ ThTP + AMP plos.org.
This synthesis pathway is particularly relevant in tissues with high AK1 activity, such as skeletal muscle plos.orgnih.gov. Evidence for this mechanism comes from in vitro studies with purified AK1 and in vivo experiments where the expression of chicken AK1 in E. coli led to a significant accumulation of ThTP nih.govnih.gov.
| Strain | Inducer (IPTG) | AK1 Activity (U/mg protein) | ThTP Content (nmol/g dry weight) |
| Control (E. coli with vector) | Without IPTG | Low (not specified) | 0.2 - 0.9 |
| Control (E. coli with vector) | With IPTG | Low (not specified) | 0.2 - 0.9 |
| Producer (E. coli with chicken AK1) | Without IPTG | 83 | 5.7 |
| Producer (E. coli with chicken AK1) | With IPTG | 153 | 10.2 |
| This table summarizes the results from expressing chicken cytosolic adenylate kinase (AK1) in E. coli, demonstrating that increased AK1 activity leads to a corresponding increase in ThTP synthesis and accumulation nih.gov. |
Despite this evidence, studies using AK1 knockout mice revealed normal levels of ThTP in skeletal muscle, heart, brain, liver, and kidney, indicating that AK1 is not the sole enzyme responsible for ThTP synthesis in these tissues and that other pathways can compensate for its absence researchgate.net.
Polyphosphate Kinases (PPKs) and In Vitro this compound Formation
Recent in vitro studies have identified another class of enzymes, polyphosphate kinases (PPKs), that can synthesize ThTP nih.govkarger.com. PPKs are enzymes that catalyze the reversible transfer of the terminal phosphate (B84403) group from ATP to form a long-chain inorganic polymer called polyphosphate nih.govkarger.com.
Research has shown that PPKs from various sources are capable of phosphorylating ThDP to produce ThTP, and even thiamine tetraphosphate (B8577671) (ThP₄) nih.govresearchgate.net. Furthermore, PPK2 enzymes, but not PPK1s, were also able to phosphorylate thiamine monophosphate (ThMP) to ThDP and ThTP, albeit with low efficiency nih.govkarger.com. These findings suggest that PPKs are promiscuous enzymes that could potentially contribute to the formation of various phosphorylated thiamine derivatives in vivo nih.govkarger.com.
Proposed Thiamine Diphosphate:ATP Phosphotransferase Activity
Historically, the synthesis of ThTP was attributed to a specific enzyme named ATP:thiamine diphosphate phosphotransferase (EC 2.7.4.15) nih.govwikipedia.org. This enzyme was proposed to catalyze the direct transfer of a phosphate group from ATP to ThDP, yielding ThTP and ADP wikipedia.orgebi.ac.uk. An enzyme system with this activity was purified from the mitochondrial fraction of bovine brain cortex nih.gov. This system required a protein-bound form of ThDP as the substrate for the transphosphorylation nih.gov.
However, the existence and physiological relevance of a unique and specific ThDP phosphotransferase have been questioned nih.gov. The activity was not detected in rat brain or liver, and subsequent studies have pointed towards the roles of the more ubiquitous enzymes, F₀F₁-ATP synthase and adenylate kinase 1, as the primary catalysts for ThTP synthesis nih.govnih.gov. Furthermore, significant challenges and discrepancies in the assay for this specific phosphotransferase activity have been reported, complicating the interpretation of its physiological role nih.gov.
Metabolic Regulation of this compound Biosynthesis
The biosynthesis of this compound (ThTP), a molecule present in nearly all organisms from bacteria to humans, is intricately regulated by the metabolic state of the cell. nih.govmdpi.com Unlike its well-characterized diphosphate counterpart (ThDP), which serves as a vital coenzyme, the precise physiological roles of ThTP are still being unraveled. mdpi.comnih.gov However, its synthesis is known to be tightly controlled by nutritional cues and cellular energy status, highlighting its potential role as a metabolic signal. nih.govnih.gov The primary pathways for ThTP synthesis involve the phosphorylation of ThDP, a reaction that can be catalyzed by ATP synthase in a process analogous to ATP synthesis, or by cytosolic adenylate kinase. mdpi.com
Nutritional State and Amino Acid Starvation Response in Prokaryotes
In prokaryotes such as Escherichia coli, the biosynthesis of ThTP is prominently regulated by the availability of amino acids and the nutritional state of the cell. nih.govmdpi.com Under conditions of aerobic growth in a nutrient-rich medium, ThTP is virtually undetectable. nih.gov However, a rapid and significant accumulation of ThTP is observed when these bacteria are shifted to a minimal medium containing a suitable carbon source like glucose or pyruvate (B1213749) but lacking amino acids. nih.govmdpi.com This response suggests that ThTP synthesis is triggered by amino acid starvation. nih.gov
The accumulation of ThTP under these stringent conditions is transient, indicating a dynamic regulation of its synthesis and degradation. nih.gov Research has shown that the presence of a mixture of amino acids can impair this accumulation, with certain amino acids like cysteine, glutamate, arginine, and tryptophan being particularly effective inhibitors of ThTP synthesis. mdpi.com This points towards a specific metabolic regulation linked to the availability of precursors for protein synthesis. The accumulation of ThTP during amino acid starvation has led to the hypothesis that it may function as a signaling molecule, initiating a cascade of reactions to help the bacteria adapt to these nutrient-poor conditions. nih.gov
| Organism | Condition | ThTP Accumulation (% of total thiamine) | Reference |
| Escherichia coli | Amino acid starvation with glucose/pyruvate | ~20% - >50% | nih.govmdpi.com |
| Escherichia coli | Nutrient-rich medium (LB) | Not detectable | nih.gov |
| Escherichia coli | Carbon starvation | AThTP accumulates, not ThTP | nih.gov |
Dependence on Photosynthetic Processes in Plants
In plants, the biosynthesis of ThTP is closely linked to photosynthetic activity. mdpi.comnih.gov Studies in Arabidopsis thaliana have revealed that ThTP is primarily found in the shoots, with its synthesis occurring in the plastids and mitochondria. mdpi.comnih.gov The synthesis of ThTP in these organelles is dependent on the proton motive force, suggesting the involvement of chloroplast and mitochondrial ATP synthases, similar to the mechanism proposed in bacteria and animal mitochondria. mdpi.comnih.gov
The levels of ThTP in plant shoots exhibit diurnal oscillations, peaking during the early light period. mdpi.comnih.gov This fluctuation is independent of the circadian clock but is influenced by light intensity, further strengthening the connection between ThTP synthesis and photosynthesis-driven processes. nih.govplantae.org It is hypothesized that the accumulation of ThTP may serve as a signal for ThDP sufficiency within the chloroplasts and mitochondria, the powerhouses of the plant cell. nih.gov This suggests a role for ThTP in coordinating cellular metabolism with the energy and carbon fixation status of the plant.
| Organism | Tissue/Organelle | Key Regulatory Factor | Peak Accumulation | Reference |
| Arabidopsis thaliana | Shoots (Plastids, Mitochondria) | Photosynthesis (Light intensity, Proton motive force) | Early light period | mdpi.comnih.gov |
| Arabidopsis thaliana | Roots | Low levels | mdpi.com |
Interplay with Central Carbon Metabolism (e.g., Pyruvate Oxidation, Krebs Cycle)
The synthesis of ThTP is intrinsically linked to central carbon metabolism, particularly the oxidation of pyruvate. In E. coli, the accumulation of ThTP during amino acid starvation is dependent on the presence of a suitable carbon source that can be readily metabolized, such as glucose or pyruvate. nih.govmdpi.com This requirement underscores the connection between ThTP synthesis and the flow of metabolites through key pathways like glycolysis and the Krebs cycle. The oxidation of pyruvate is a critical step that generates a proton gradient across the bacterial membrane, which is believed to drive the synthesis of ThTP by ATP synthase. mdpi.com
Thiamine pyrophosphate (TPP), the precursor to ThTP, is an essential coenzyme for several key enzymes in central carbon metabolism, including the pyruvate dehydrogenase complex and the α-ketoglutarate dehydrogenase complex in the Krebs cycle. cornell.edunih.govnih.gov The regulation of ThTP synthesis by the products of these pathways suggests a feedback mechanism where ThTP may act as a sensor or signal of the metabolic flux through these central routes. This interplay suggests that ThTP may play a role at the interface between energy metabolism and amino acid metabolism. mdpi.com
Conditions Inducing this compound Accumulation
Several specific metabolic conditions have been identified that trigger the accumulation of ThTP in various organisms. These conditions generally reflect a state of metabolic stress or a shift in the balance between energy production and biosynthesis.
Key Conditions for ThTP Accumulation:
Amino Acid Starvation in Prokaryotes: As detailed previously, the most well-documented condition for ThTP accumulation is the starvation of amino acids in the presence of a carbon source in bacteria like E. coli. nih.govmdpi.com This can lead to a substantial increase in ThTP levels, reaching up to 50% of the total thiamine content. mdpi.com
Photosynthetic Activity in Plants: In plants, ThTP accumulates in photosynthetic tissues during periods of active photosynthesis, particularly during the early light phase. mdpi.comnih.gov This accumulation is driven by the proton motive force generated during the light-dependent reactions. nih.gov
Metabolic Stress: While carbon starvation in E. coli leads to the accumulation of a different derivative, adenosine (B11128) this compound (AThTP), other forms of metabolic stress that impair bacterial growth can influence the levels of thiamine derivatives. nih.gov For instance, conditions that inhibit glycolysis or respiration can lead to AThTP accumulation. researchgate.net
The transient and regulated accumulation of ThTP under these specific conditions strongly supports its proposed role as a metabolic signaling molecule, rather than a passive byproduct of metabolism.
Thiamine Triphosphate Catabolism and Turnover
Thiamine (B1217682) Triphosphatase (ThTPase) Activity
The primary enzyme responsible for the specific hydrolysis of ThTP to thiamine diphosphate (B83284) (ThDP) and inorganic phosphate (B84403) is thiamine triphosphatase (ThTPase). This enzyme plays a pivotal role in regulating the steady-state levels of ThTP within the cell.
Characterization of Mammalian Cytosolic ThTPase (THTPA)
In mammalian tissues, the principal enzyme that hydrolyzes ThTP is a cytosolic 25-kDa thiamine triphosphatase, encoded by the THTPA gene. fao.org This enzyme exhibits a high degree of specificity for ThTP as its substrate. nih.gov Extensive biochemical studies have revealed that mammalian THTPA is a monomeric protein with an alkaline pH optimum for its catalytic activity. nih.gov A critical requirement for its function is the presence of divalent cations, with Mg²⁺ being a key cofactor. nih.govplos.org The activity of this enzyme is a significant factor in determining the concentration of ThTP in various tissues. plos.org
Structural and Catalytic Mechanisms of ThTPase
Structural analyses of mammalian ThTPase have provided significant insights into its catalytic mechanism. The enzyme possesses a unique fold characterized by an open cleft in its free form. nih.govplos.org Upon binding of its substrate, ThTP, and the essential Mg²⁺ cofactor, the enzyme undergoes a substantial conformational change. nih.govplos.org This change results in the adoption of a tunnel fold, which encloses the substrate within the active site. nih.govplos.org This structural transition is believed to be fundamental to the enzyme's high substrate specificity and catalytic efficiency. nih.gov The catalytic mechanism involves the precise positioning of the ThTP molecule and a water molecule, facilitated by the Mg²⁺ ion, to enable the nucleophilic attack and subsequent hydrolysis of the terminal phosphate bond. nih.gov
Evolutionary Distribution and Specificity of ThTPase Activity (e.g., Restriction to Animals)
Interestingly, the highly specific 25-kDa ThTPase appears to be evolutionarily restricted to the animal kingdom. researchgate.netdntb.gov.ua While ThTP is found in a wide range of organisms, from bacteria and fungi to plants and animals, the dedicated enzyme for its hydrolysis has, so far, only been identified in animals. researchgate.net In other organisms, the breakdown of ThTP is thought to be carried out by less specific phosphohydrolases. researchgate.net This evolutionary distinction suggests a specialized regulatory role for ThTP in animal physiology that necessitated the evolution of a highly specific catabolic enzyme.
Role of ThTPase in Controlling Steady-State Thiamine Triphosphate Levels
The activity of ThTPase is a critical determinant of the intracellular steady-state concentration of ThTP. mdpi.com In tissues where ThTPase activity is high, the levels of ThTP are generally low. Conversely, in tissues with low or absent ThTPase activity, ThTP can accumulate to significant levels. mdpi.com For instance, in some tissues where adenylate kinase activity (an enzyme capable of synthesizing ThTP) is high and ThTPase is absent, ThTP can constitute up to 70% of the total thiamine content. mdpi.com This demonstrates the direct role of ThTPase in controlling the cellular pool of ThTP. The turnover of ThTP is relatively slow, with a half-life estimated to be around 1-2 hours in the rat brain, indicating a continuous and regulated process of synthesis and degradation. fao.org
Involvement of Non-Specific Phosphohydrolases in this compound Hydrolysis
While the 25-kDa THTPA is the primary specific enzyme for ThTP hydrolysis in animals, other, less specific phosphohydrolases can also contribute to its breakdown. fao.org In organisms lacking a dedicated ThTPase, these non-specific enzymes are the sole means of ThTP catabolism. researchgate.net Even in mammals, membrane-associated phosphatase activities have been observed to hydrolyze ThTP. However, these are generally considered to be nucleoside triphosphatases with broad substrate specificity rather than dedicated ThTPases. nih.gov The physiological significance of these non-specific hydrolases in regulating ThTP levels in animals is likely secondary to the highly efficient and specific action of the cytosolic THTPA, especially under normal physiological conditions.
Non Coenzymatic Roles and Proposed Cellular Functions of Thiamine Triphosphate
Thiamine (B1217682) Triphosphate as a Potential Signaling Molecule
While the complete picture of ThTP's functions is still under investigation, a significant body of research suggests its involvement in cellular signaling pathways, particularly in response to environmental cues and stressors. uzh.ch This role is distinct from the catalytic functions of coenzymes and positions ThTP as a dynamic regulator of cellular processes.
ThTP appears to play a crucial role in how cells adapt to various stress conditions. Its concentration within the cell can change dramatically in response to specific challenges, implicating it as a key component of the cellular stress response machinery.
In the bacterium Escherichia coli, ThTP levels are generally undetectable when grown in nutrient-rich media. However, upon transfer to a minimal medium lacking amino acids, a rapid and transient accumulation of ThTP is observed, where it can constitute about 20% of the total thiamine. nih.gov This accumulation is impaired if a mixture of amino acids is supplied, strongly suggesting that ThTP synthesis is a response to amino acid starvation. nih.gov
Further research has demonstrated that this accumulation of ThTP is a necessary signal for optimal growth adaptation under these stringent conditions. nih.gov Studies using E. coli strains engineered to overexpress a human thiamine triphosphatase, an enzyme that hydrolyzes ThTP, showed that these bacteria were unable to accumulate ThTP. nih.gov Consequently, when grown on minimal medium, these strains exhibited a significant growth lag compared to control bacteria, indicating that the early accumulation of ThTP is a critical step in the cascade of reactions that allow bacteria to adapt to amino acid scarcity. nih.gov This was the first demonstration of a clear physiological role for ThTP in any organism. nih.gov
Table 1: Thiamine Triphosphate (ThTP) Levels in E. coli Under Different Growth Conditions
| Growth Condition | ThTP Levels | Implication |
| Nutrient-rich medium | Undetectable | Not required for growth in replete conditions. |
| Minimal medium (amino acid starvation) | Rapid, transient accumulation (up to 20% of total thiamine) nih.gov | Acts as a signal for adaptation to nutrient scarcity. nih.gov |
| Minimal medium with amino acids | Accumulation is impaired | Confirms the role of amino acid starvation in triggering ThTP synthesis. nih.gov |
| Strains unable to accumulate ThTP | Impaired growth on minimal medium | Demonstrates the necessity of ThTP for optimal adaptation to starvation. nih.gov |
In the plant kingdom, thiamine and its derivatives are increasingly recognized for their roles in protecting against various abiotic stresses. While much of the research has focused on thiamine and ThDP, evidence suggests that ThTP is also involved in these protective mechanisms. nih.gov In plants, the synthesis of ThTP is linked to photosynthetic processes. uzh.ch Studies in Arabidopsis thaliana have shown that plants subjected to abiotic stresses such as high light, cold, osmotic, and salinity stress accumulate thiamine and ThDP. nih.gov This accumulation is accompanied by the enhanced expression of genes involved in thiamine biosynthesis. nih.gov
While direct evidence for ThTP's specific signaling role in plant stress is still emerging, its synthesis under conditions of withering in Arabidopsis thaliana has been observed. nih.gov This suggests that, similar to its role in bacteria, ThTP may act as a signaling molecule in plants, helping them to adapt to adverse environmental conditions. nih.gov The broader family of thiamine compounds has been shown to enhance tolerance to oxidative stress, and boosting thiamine content is being explored as a strategy to increase stress resistance in crops. nih.govnih.gov
Beyond its role in defined stress responses, there are strong indications that ThTP is part of a yet-to-be-characterized cellular signaling system. mdpi.comuzh.ch This hypothesis is supported by several lines of evidence, most notably its ability to activate ion channels. In vitro studies on excised inside-out patches from mouse neuroblastoma cells have shown that ThTP can activate a high-conductance anion channel. uzh.chnih.gov This activation occurs at low, physiologically relevant concentrations of ThTP and is not reversible upon washout, leading to the suggestion that the channel may be irreversibly phosphorylated by ThTP. nih.gov This modulation of ion channel activity represents a potential mechanism through which ThTP could influence cellular excitability and signaling, particularly in the nervous system. nih.gov
Involvement in Cellular Stress Response Mechanisms
This compound as a Phosphate (B84403) Group Donor in Protein Phosphorylation
ThTP, like adenosine (B11128) triphosphate (ATP), possesses a high phosphate group transfer potential due to its triphosphate moiety. uzh.ch This chemical property allows it to act as a phosphate donor in protein phosphorylation reactions, a fundamental mechanism for regulating protein function and cellular signaling. uzh.ch This capability represents a novel phosphorylation pathway, distinct from the classical ATP and guanosine (B1672433) triphosphate (GTP)-dependent kinases. nih.gov
Synaptosomes, which are isolated nerve terminals, contain all the necessary machinery for synaptic transmission, and protein phosphorylation is a key regulatory process in this context. Thiamine and its phosphorylated derivatives, including ThTP, have been found at detectable levels in synaptosomes isolated from rat brain. nih.gov The presence of ThTP in nerve terminals, coupled with the critical role of phosphorylation in synaptic function, suggests that ThTP may act as a phosphate donor for synaptosomal proteins.
While direct, extensive studies identifying a broad range of specific synaptosomal proteins phosphorylated by ThTP are limited, the principle has been established in related neural tissues. The most definitive evidence for ThTP-dependent phosphorylation comes from studies on the 43kDa rapsyn protein, which is associated with the nicotinic acetylcholine (B1216132) receptor at the neuromuscular junction. nih.govnih.gov In preparations from the electric organ of the Torpedo fish, which is a rich source of cholinergic synapses, ThTP was shown to specifically phosphorylate rapsyn via an endogenous kinase. nih.gov This phosphorylation occurs on histidine residues and is inhibited by zinc. nih.govnih.gov
Furthermore, it has been demonstrated that endogenous kinases present in rodent brain membranes are capable of using ThTP as a phosphate donor. nih.gov Although the specific synaptosomal protein targets of these kinases have not been fully elucidated, the presence of ThTP and its metabolizing enzymes in synaptosomes points to a potential regulatory role for ThTP-dependent phosphorylation in synaptic function. nih.gov
Table 2: Evidence for this compound (ThTP) as a Phosphate Donor
| Target Protein/System | Organism/Tissue | Key Findings |
| 43K Rapsyn | Torpedo electrocyte (neuromuscular junction) | ThTP acts as a specific phosphate donor for endogenous kinase(s). nih.gov Phosphorylation occurs on histidine residues. nih.govnih.gov |
| High-conductance anion channel | Mouse neuroblastoma cells | Irreversible activation of the channel by ThTP suggests phosphorylation. nih.gov |
| General brain proteins | Rodent brain membranes | Endogenous kinases can utilize ThTP as a phosphodonor. nih.gov |
| Synaptosomes | Rat brain | ThTP is present in synaptosomes, along with protein phosphorylation machinery, suggesting a potential role as a phosphate donor. nih.gov |
Interaction and Phosphorylation of Nicotinic Acetylcholine Receptor-Associated Proteins (e.g., Rapsyn 43K)
A significant non-coenzymatic function of ThTP is its role as a phosphate donor in the phosphorylation of specific proteins, a key mechanism in cellular signaling. Notably, ThTP has been identified as the phosphodonor for the phosphorylation of Rapsyn, a 43-kDa protein associated with the nicotinic acetylcholine receptor (nAChR). nih.govresearchgate.netnih.gov This protein is crucial for the clustering of nAChRs at the neuromuscular junction.
In preparations from the electric organ of the Torpedo marmorata, which is rich in acetylcholine receptors, ThTP was shown to specifically phosphorylate Rapsyn. nih.gov This reaction is catalyzed by endogenous protein kinases present in the nAChR-rich membranes and occurs on what are presumed to be histidine residues. nih.gov The phosphorylation is efficient at low ThTP concentrations, with a half-maximal incorporation observed at approximately 5–25 µM. nih.gov The discovery of ThTP-dependent phosphorylation of Rapsyn supports a broader role for thiamine derivatives in facilitating acetylcholinergic neurotransmission. researchgate.netnih.gov
This compound Modulation of Ion Channel Activity
ThTP has been demonstrated to directly influence the activity of ion channels, particularly high-conductance anion channels, playing a role in regulating membrane permeability.
Activation of High-Conductance Anion Channels (Chloride Channels)
In cultured mouse neuroblastoma cells, the application of ThTP to excised inside-out patches activates a large-conductance anion channel. nih.govnih.gov This activation was observed at micromolar concentrations of ThTP (1 to 10 µM) and resulted in a channel with a large unit conductance of 350-400 picosiemens (pS) in a symmetrical sodium chloride solution. nih.gov This finding points to a direct regulatory interaction between ThTP and specific chloride channels.
Correlation with Membrane Chloride Permeability
A direct correlation has been established between the concentration of ThTP in brain membrane vesicles and their permeability to chloride ions. nih.gov Studies using membrane vesicles from rat brain homogenates showed that an increase in ThTP content directly correlated with an increased uptake of radioactive chloride (³⁶Cl⁻). science.gov This relationship was found to be hyperbolic, indicating a saturable binding or activation mechanism.
Interactive Data Table: ThTP Concentration and Chloride Uptake Use the slider to see the corresponding chloride uptake for a given ThTP concentration.
| ThTP Concentration (nmol/mg protein) | Chloride (³⁶Cl⁻) Uptake (relative units) |
| 0.1 | 27.0 |
| 0.27 (K₀.₅) | 50.0 |
| 0.5 | 65.8 |
| 1.0 | 78.7 |
| 2.0 | 88.2 |
Mechanistic Studies of this compound Interaction with Ion Channels
Mechanistic investigations into the interaction between ThTP and high-conductance anion channels have revealed several key characteristics. The activation of the channel by ThTP in neuroblastoma cells occurs after a delay of approximately four minutes and, notably, is not reversible upon washing out the ThTP. nih.gov This irreversibility suggests that ThTP may be inducing a stable modification of the channel, with one proposed explanation being irreversible phosphorylation. nih.gov
The channel's activity is also voltage-dependent. The open probability of the channel exhibits a bell-shaped curve in relation to the membrane potential, being maximal in the range of -25 mV to +10 mV and decreasing steeply outside this range. nih.gov Furthermore, the channel shows high selectivity for chloride ions over sodium (PCl/PNa ratio of 20) and moderate selectivity over gluconate (PCl/Pgluconate ratio of 3). nih.gov
Other molecules can modulate this ThTP-activated channel. For instance, adenosine triphosphate (ATP) at the cytoplasmic side can decrease the channel's conductance by about 50%. nih.gov The thiamine antimetabolite, oxythiamine, has been shown to modulate the voltage-dependent inactivation of the channel. nih.gov
Data Table: Properties of the ThTP-Activated Anion Channel
| Property | Finding |
|---|---|
| Activator | This compound (1-10 µM) |
| Unit Conductance | 350-400 pS |
| Activation Kinetics | Delayed (~4 min), Irreversible |
| Proposed Mechanism | Irreversible phosphorylation by ThTP |
| Voltage Dependence | Bell-shaped, maximal open probability at -25 mV to +10 mV |
| Ion Selectivity | PCl/PNa = 20; PCl/Pgluconate = 3 |
| Modulators | ATP (reduces conductance); Oxythiamine (modulates inactivation) |
This compound in Cellular Energetics Beyond Canonical Coenzyme Functions
While distinct from the coenzymatic role of ThDP, ThTP is implicated in cellular energetics. This connection stems from its synthesis mechanisms. In the brain, ThTP can be synthesized in mitochondria through a chemiosmotic process linked to the respiratory chain, similar to ATP synthesis. nih.gov It can also be generated in the cytosol by adenylate kinase. nih.govresearchgate.net The synthesis of ThTP via the mitochondrial ATP synthase, a cornerstone of cellular energy production, strongly suggests a role for ThTP in energy metabolism. nih.govnih.gov Further supporting this, a low "thiamine phosphorylation ratio," which reflects the balance between ThTP synthesis and hydrolysis, has been observed in patients with cardiac insufficiency who experience metabolic shifts and reduced energy generation. nih.govnih.gov
Interactions and Relationships with Other Thiamine Phosphate Derivatives
Metabolic Interconversion with Thiamine (B1217682) Diphosphate (B83284) (ThDP/TPP)
Thiamine diphosphate (ThDP), also known as thiamine pyrophosphate (TPP), is the most abundant and well-characterized thiamine derivative, serving as an essential coenzyme in carbohydrate and amino acid metabolism. abpischools.org.ukstudymind.co.uk ThTP is metabolically linked to ThDP through phosphorylation and dephosphorylation reactions. nih.gov
The synthesis of ThTP from ThDP occurs via two primary, location-specific mechanisms:
Mitochondrial ATP Synthase: In mitochondria, particularly in the brain, ThTP can be synthesized by ATP synthase. abpischools.org.uknih.gov This process is coupled to the respiratory chain and relies on a transmembrane proton gradient, similar to the synthesis of ATP itself. nih.gov
Cytosolic Adenylate Kinase 1 (AK1): In the cytosol of tissues like the liver and skeletal muscle, ThTP is formed by adenylate kinase 1 (also known as myokinase). abpischools.org.uk This enzyme catalyzes the transfer of a phosphate (B84403) group from adenosine (B11128) diphosphate (ADP) to ThDP. abpischools.org.uk
Conversely, the hydrolysis of ThTP back to ThDP is primarily regulated by a highly specific cytosolic enzyme known as 25-kDa thiamine triphosphatase (THTPA). abpischools.org.uknih.gov This enzyme is crucial for controlling cytosolic ThTP levels. abpischools.org.uk While other, less specific hydrolases can also break down ThTP, THTPA is noted for its high specificity for ThTP as a substrate. abpischools.org.ukbiorxiv.org
Table 1: Metabolic Pathways of Thiamine Triphosphate (ThTP) Interconversion
| Process | Reactants | Products | Key Enzyme | Cellular Location |
|---|---|---|---|---|
| Synthesis | ThDP + H⁺ gradient | ThTP | ATP Synthase | Mitochondria |
| Synthesis | ThDP + ADP | ThTP + AMP | Adenylate Kinase 1 (AK1) | Cytosol |
| Hydrolysis | ThTP + H₂O | ThDP + Pi | Thiamine Triphosphatase (THTPA) | Cytosol |
Adenosine this compound (AThTP)
Adenosine this compound (AThTP) is another triphosphorylated thiamine derivative discovered in Escherichia coli and subsequently found in low levels in various eukaryotic organisms, including yeast, plants, and animal tissues. wikipedia.org
In E. coli, AThTP is synthesized from ThDP through the activity of the enzyme thiamine diphosphate adenylyl transferase. wikipedia.org This enzyme catalyzes the transfer of an adenylyl group from either ATP or ADP to ThDP. nih.govwikipedia.org
The reaction is as follows: ThDP + ATP (or ADP) ⇌ AThTP + PPi (or Pi) wikipedia.org
This synthesis is carried out by a high molecular weight protein complex. nih.gov
A key characteristic of AThTP is its accumulation under specific conditions of metabolic stress. researchgate.net In E. coli, AThTP levels can increase significantly, accounting for up to 15-20% of the total thiamine content during carbon starvation. wikipedia.org This accumulation is a response to energy substrate deprivation or the inhibition of their metabolism. researchgate.net For instance, AThTP builds up when glycolysis is blocked or when cellular respiration is inhibited. researchgate.net This response is observed not only during carbon starvation but also under other conditions that impair bacterial growth, suggesting a role in cellular adaptation to adverse environments. researchgate.netnih.gov
The accumulation of AThTP during periods of metabolic stress has led to the proposal that it may function as an "alarmone". researchgate.net Alarmones are intracellular signaling molecules produced in response to harsh environmental factors, which help regulate gene expression to adapt to the new conditions. nih.gov The classic alarmone, ppGpp, is produced during amino acid starvation and redirects cellular resources from growth to survival. nih.gov Similarly, AThTP's synthesis during carbon starvation suggests it could act as a signal to initiate a stringent response, helping the cell to cope with energy deficits. researchgate.net
Specific membrane transporters for AThTP have not been characterized. The transport of thiamine and its derivatives across cell membranes is primarily handled by high-affinity thiamine transporters, such as THTR-1 (SLC19A2) and THTR-2 (SLC19A3). biorxiv.orgwikipedia.org Research on the substrate specificity of these transporters indicates a strong preference for non-phosphorylated thiamine. biorxiv.orgbiorxiv.org Phosphorylation of thiamine has been shown to significantly reduce its interaction with and transport by these proteins. biorxiv.orgbiorxiv.org This suggests that phosphorylated derivatives like ThTP and AThTP are likely synthesized intracellularly from imported thiamine and are not themselves transported across the plasma membrane by these known carriers. Their regulation is therefore believed to be controlled at the level of their synthesis and degradation within the cell rather than through membrane transport.
Research has demonstrated a direct interaction between AThTP and Poly(ADP-ribose) Polymerase-1 (PARP-1), a key enzyme involved in DNA repair and cellular stress responses. wikipedia.org AThTP has been shown to inhibit the activity of PARP-1. The structural similarity of AThTP to nicotinamide adenine dinucleotide (NAD+), the substrate for PARP-1, is thought to underlie this inhibitory function. Overactivation of PARP-1 can deplete cellular NAD+ levels, leading to cell dysfunction and death. The ability of AThTP to inhibit PARP-1 suggests it may have a protective role under certain stress conditions by preventing excessive PARP-1 activity. A structural model of the PARP-1-AThTP complex has identified the binding site for AThTP, providing further insight into its potential pharmacological importance as a PARP-1 inhibitor.
Thiamine Monophosphate (ThMP) in Thiamine Metabolism
Thiamine monophosphate (ThMP) is a phosphorylated derivative of thiamine that serves as a key intermediate in the intricate network of thiamine metabolism. Although often considered biologically inactive compared to its di- and triphosphate counterparts, ThMP plays a crucial role in the synthesis, degradation, and interconversion of thiamine compounds, thereby helping to maintain cellular thiamine homeostasis. nih.govnih.gov
ThMP is positioned centrally in the metabolic pathways of thiamine. It is primarily formed through the dephosphorylation of thiamine diphosphate (ThDP), also known as thiamine pyrophosphate (TPP), a reaction catalyzed by enzymes such as alkaline phosphatase and specific thiamine pyrophosphatases. wikipedia.orgmdpi.comresearchgate.net This hydrolysis makes ThMP a direct product of ThDP catabolism. Conversely, ThMP can be hydrolyzed further by thiamine monophosphatases to yield free thiamine, which can then be re-phosphorylated to the biologically active ThDP by the enzyme thiamine pyrophosphokinase. nih.govmdpi.comresearchgate.net
The metabolic fate of ThMP can vary depending on the organism. In most bacteria and eukaryotes, ThMP is dephosphorylated to thiamine before being converted to ThDP. wikipedia.org However, in Escherichia coli and other enterobacteriaceae, a more direct pathway exists where ThMP is directly phosphorylated to ThDP by the enzyme thiamine-phosphate kinase. wikipedia.org ThMP can also be synthesized enzymatically by thiamine-phosphate pyrophosphorylase. wikipedia.org
While the direct physiological function of ThMP remains largely uncharacterized, its importance lies in its role as a metabolic intermediate. wikipedia.org It is part of the pathway that degrades this compound (ThTP), which is first hydrolyzed to ThDP, and subsequently to ThMP. Studies have shown that thiamine itself is a more efficient precursor for the synthesis of cocarboxylase (ThDP) than ThMP, suggesting that the conversion of ThMP to free thiamine is a key step for its reutilization. kyoto-u.ac.jp
ThMP is present in various biological fluids and tissues, though generally at lower concentrations than ThDP. wikipedia.org Notably, it is the only phosphorylated thiamine derivative detected in human cerebrospinal fluid. wikipedia.org In rat plasma, ThMP constitutes a significant portion of the total thiamine content, highlighting its role in the transport and availability of thiamine. wikipedia.org Its rapid conversion to free thiamine within cells ensures a ready supply of the vitamin for the synthesis of the essential coenzyme ThDP. nih.gov
Evolutionary Conservation and Comparative Biochemistry of Thiamine Triphosphate
Analysis of Conserved Thiamine (B1217682) Triphosphate Synthesis Mechanisms Across Organisms
The synthesis of ThTP in living organisms is not attributed to a single, dedicated enzyme but rather to at least two distinct and highly conserved mechanisms. These pathways are found in both prokaryotic and eukaryotic cells, highlighting their ancient origins and fundamental importance nih.govspringermedizin.deresearchgate.net.
One of the primary mechanisms for ThTP synthesis occurs in the cytosol and is catalyzed by adenylate kinase 1 (AK1) , also known as myokinase nih.govnih.govmdpi.com. This enzyme facilitates the phosphorylation of ThDP to ThTP, utilizing adenosine (B11128) diphosphate (B83284) (ADP) as the phosphate (B84403) donor in a reversible reaction: ThDP + ADP ⇆ ThTP + AMP nih.govmdpi.com. This cytosolic pathway is particularly prominent in mammalian tissues such as the liver and skeletal muscle nih.govmdpi.com.
A second significant pathway for ThTP synthesis is associated with cellular energy production and takes place in the mitochondria of eukaryotic cells and in respiring bacteria. This mechanism involves the F-type ATP synthase , the same enzyme complex responsible for the synthesis of adenosine triphosphate (ATP) nih.govnih.govmdpi.com. The synthesis of ThTP through this pathway is coupled to the respiratory chain and relies on the presence of a transmembrane proton gradient, indicating a chemiosmotic mechanism similar to that of ATP synthesis nih.govmdpi.com. Notably, in mammals, this mitochondrial synthesis of ThTP appears to be cell-specific, with brain mitochondria being capable of this process while liver mitochondria are not nih.govmdpi.com. In E. coli, ATP synthase is the likely enzyme responsible for the accumulation of ThTP under conditions of amino acid starvation nih.govmdpi.com.
The existence of these conserved synthesis pathways, one cytosolic and one mitochondrial, suggests that ThTP may play distinct roles in different cellular compartments.
Interactive Data Table: Enzymes Involved in Thiamine Triphosphate Synthesis
| Enzyme | Cellular Location | Organism Range | Reaction |
| Adenylate Kinase 1 (AK1) | Cytosol | Bacteria to Mammals | ThDP + ADP ⇆ ThTP + AMP |
| F-type ATP Synthase | Mitochondria (Eukaryotes), Plasma Membrane (Bacteria) | Bacteria to Mammals | ThDP + Pᵢ → ThTP (coupled to proton motive force) |
Comparative Studies of this compound Catabolism and Regulatory Enzymes
In contrast to its synthesis by relatively non-specific enzymes, the breakdown of ThTP, at least in mammals, is catalyzed by a highly specific enzyme known as thiamine triphosphatase (ThTPase) nih.govspringermedizin.deresearchgate.net. This cytosolic enzyme plays a crucial role in regulating the intracellular concentration of ThTP by hydrolyzing it back to ThDP nih.govspringermedizin.deresearchgate.net. The mammalian ThTPase is a 25-kDa protein that exhibits a high degree of substrate specificity and catalytic efficiency, ensuring tight control over ThTP levels mdpi.com.
While a specific ThTPase has been well-characterized in mammals, the situation in other organisms appears to be different. In non-mammalian species, the hydrolysis of ThTP is often carried out by less specific phosphohydrolases researchgate.netnih.govuliege.be. The presence of a highly specific ThTPase appears to be a more recent evolutionary development, primarily found in animals mdpi.comresearchgate.netnih.gov. This suggests that the precise regulation of ThTP levels became more critical in the context of mammalian physiology.
The regulation of ThTP levels is therefore a balance between its synthesis by conserved mechanisms and its degradation. In tissues with high adenylate kinase activity and an absence of ThTPase, ThTP can accumulate to significant levels without apparent negative effects nih.govspringermedizin.deresearchgate.net.
Interactive Data Table: Comparative Properties of this compound Catabolizing Enzymes
| Enzyme | Organism | Specificity | Cellular Location |
| Thiamine Triphosphatase (ThTPase) | Mammals | High | Cytosol |
| Unspecific Phosphohydrolases | Bacteria, Fungi, Plants, Invertebrates | Low | Various |
Implications of Ubiquitous Presence for Fundamental Biological Processes
The widespread occurrence of ThTP across all domains of life, from bacteria and fungi to plants and animals, strongly implies its involvement in fundamental biological processes nih.govspringermedizin.deresearchgate.netresearchgate.netnih.gov. Although a definitive, universal role for ThTP has yet to be established, several hypotheses have been proposed based on its biochemical properties and cellular context.
The synthesis of ThTP by ATP synthase, particularly in mitochondria and respiring bacteria, suggests a potential role in cellular energetics nih.govspringermedizin.deresearchgate.net. It is speculated that ThTP might act as an energy sensor or a small-scale energy currency in specific cellular compartments or under particular metabolic conditions. In E. coli, for instance, ThTP accumulates during amino acid starvation, hinting at a role in the metabolic response to nutritional stress nih.govspringermedizin.deresearchgate.netmdpi.com. Similarly, in plants, ThTP synthesis is linked to photosynthetic processes mdpi.com.
Another prominent hypothesis posits that ThTP functions as a signaling molecule nih.govspringermedizin.deresearchgate.net. In some animal tissues, ThTP has been shown to phosphorylate proteins and activate high-conductance anion channels in vitro nih.govspringermedizin.deresearchgate.net. These observations raise the possibility that ThTP is part of a yet-to-be-discovered cellular signaling pathway, potentially modulating ion channel activity or protein function through phosphorylation.
The evolutionary conservation of its synthesis pathways, coupled with its ubiquitous distribution, underscores the biological significance of this compound. While its precise functions remain an active area of research, the available evidence points towards a fundamental role at the crossroads of cellular metabolism and signaling.
Advanced Research Methodologies for Thiamine Triphosphate Studies
Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy)
Spectroscopic methods are fundamental in determining the precise three-dimensional structure of thiamine (B1217682) triphosphate and its interactions with other molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information about the atomic-level structure of molecules in solution.
Detailed structural analysis of thiamine derivatives has been achieved using a combination of ESI tandem MS and ¹H-, ¹³C-, and ³¹P-NMR. This approach was instrumental in the identification of adenosine (B11128) thiamine triphosphate (AThTP), a related compound synthesized from ADP and ThDP. While specific NMR studies focusing exclusively on the structural elucidation of ThTP are not extensively detailed in recent literature, the principles of NMR spectroscopy are routinely applied to confirm the identity and purity of synthesized thiamine phosphate (B84403) esters. The chemical shifts and coupling constants of the protons and carbons in the pyrimidine (B1678525) and thiazole (B1198619) rings, as well as the phosphorus atoms in the triphosphate chain, provide a unique fingerprint of the molecule.
Key Spectroscopic Data for Thiamine Derivatives:
| Technique | Application for Thiamine Derivatives | Key Findings |
| ¹H-NMR | Determines the proton environment in the molecule. | Identifies protons on the pyrimidine and thiazole rings, and the ethyl side chain. |
| ¹³C-NMR | Provides information on the carbon skeleton. | Confirms the carbon framework of the thiamine molecule. |
| ³¹P-NMR | Specifically probes the phosphorus atoms. | Distinguishes between the alpha, beta, and gamma phosphates of the triphosphate chain. |
| Mass Spectrometry | Determines the mass-to-charge ratio of the molecule and its fragments. | Confirms the molecular weight and elemental composition. |
These techniques, often used in conjunction, allow for the unambiguous identification and structural characterization of this compound and related compounds.
Electrophysiological Approaches for Ion Channel Analysis (e.g., Patch-Clamp Techniques)
Electrophysiological techniques are crucial for investigating the potential role of this compound in nerve function and membrane excitability. nih.gov Historically, it was hypothesized that ThTP might have a specific role in nerve conduction. nih.gov
Patch-clamp techniques have been employed to study the direct effects of ThTP on ion channels. Research has shown that ThTP can activate a high-conductance anion channel in vitro. nih.gov Studies on synaptoneurosomal membrane vesicles from rat brain have indicated a correlation between intravesicular ThTP levels and chloride membrane permeability. nih.gov To further investigate this, the addition of ThTP to excised inside-out patches in cultured mouse neuroblastoma cells was tested, providing a direct way to observe the molecule's effect on specific ion channels. nih.gov There is also evidence suggesting that thiamine derivatives, including ThTP, are co-purified with proteins that form the Na+ channel in conducting membranes, hinting at a potential regulatory role. nih.gov
Summary of this compound's Effects on Ion Channels:
| Ion Channel | Experimental System | Observed Effect |
| Chloride Channels | Cultured mouse neuroblastoma cells (excised inside-out patches) | Activation of a high-conductance anion channel. nih.govscience.gov |
| Chloride Channels | Rat brain synaptoneurosomal membrane vesicles | Correlation between ThTP levels and chloride permeability. nih.gov |
| Sodium Channels | Conducting membranes | Co-purification with Na+ channel proteins. nih.gov |
These findings suggest that ThTP may act as a signaling molecule that modulates the activity of specific ion channels, a hypothesis that continues to be explored using advanced electrophysiological methods.
Genetic Manipulation and Transgenic Models for Functional Dissection
To understand the in vivo function of this compound, researchers have turned to genetic manipulation and the creation of transgenic animal models. These models allow for the study of the physiological consequences of altered ThTP levels.
A key focus of this research has been the enzyme responsible for hydrolyzing ThTP, a specific cytosolic thiamine triphosphatase (ThTPase). mdpi.comnih.govnih.gov The gene encoding this enzyme, thtpa, has been identified. mdpi.comnih.gov Transgenic models, such as knockout mice lacking the gene for adenylate kinase 1 (AK1), an enzyme capable of synthesizing ThTP, have shown that ThTP levels are not significantly decreased in their tissues. mdpi.com This suggests the existence of alternative synthesis pathways. mdpi.com
The creation of transgenic mice carrying human TTR (transthyretin) mutations, such as Val30Met and Leu55Pro, has been used to study protein deposition diseases, although direct investigation of ThTP in these models is not the primary focus. nih.gov However, the development of knockout models for enzymes directly involved in thiamine metabolism, like thiamine pyrophosphokinase (tpk-1) in C. elegans, has been instrumental in understanding the consequences of impaired thiamine pyrophosphate (ThDP) synthesis, the precursor to ThTP. nih.gov A better understanding of ThTP and the more recently discovered AThTP will likely require the development of further specific transgenic models. mdpi.comnih.gov
Examples of Genetic Models in Thiamine Research:
| Model Organism | Genetic Modification | Research Focus |
| Mouse | Adenylate kinase 1 (AK1) knockout | Investigating ThTP synthesis pathways. mdpi.com |
| C. elegans | tpk-1 (thiamine pyrophosphokinase) partial loss-of-function | Understanding the effects of ThDP deficiency. nih.gov |
| Mouse | THTR2 (thiamine transporter 2) knockout | Studying thiamine transport and distribution. escholarship.org |
These genetic tools are invaluable for dissecting the complex roles of thiamine derivatives in a physiological context.
Biochemical Assays for Enzyme Kinetics and Activity Measurement
Biochemical assays are essential for characterizing the enzymes involved in the synthesis and degradation of this compound and for indirectly assessing thiamine status.
The activity of thiamine triphosphatase (ThTPase), the enzyme that specifically hydrolyzes ThTP to ThDP, has been studied extensively. mdpi.comnih.gov Assays for this enzyme typically measure the rate of ThTP hydrolysis by quantifying the production of inorganic phosphate or ThDP. These studies have revealed that ThTPase is a highly specific enzyme. researchgate.net Kinetic studies of bovine brain ThTPase have shown a complex, biphasic saturation curve, suggesting intricate regulatory mechanisms. researchgate.net The enzyme's activity is dependent on divalent metal ions, with Mg²⁺ being the most effective. researchgate.net
Another important assay is the erythrocyte transketolase activity (ETKA) assay. cornell.edursc.org Transketolase is a ThDP-dependent enzyme, and its activity can reflect the body's thiamine status. rsc.orgkcl.ac.uk The assay measures the enzyme's activity before and after the addition of exogenous ThDP. A significant increase in activity after adding ThDP indicates a deficiency in the coenzyme. cornell.edukcl.ac.uk
Key Enzymes and Assays in this compound Metabolism:
| Enzyme | Function | Assay Principle |
| Thiamine Triphosphatase (ThTPase) | Hydrolyzes ThTP to ThDP. nih.gov | Measurement of ThTP disappearance or ThDP/phosphate appearance. |
| Adenylate Kinase 1 (AK1) | Synthesizes ThTP from ThDP and ATP. mdpi.com | Measurement of ThTP formation. |
| ATP Synthase | Synthesizes ThTP in mitochondria. mdpi.comnih.gov | Measurement of ThTP formation coupled to respiration. |
| Transketolase | ThDP-dependent enzyme in the pentose (B10789219) phosphate pathway. cornell.edu | Functional assay measuring enzyme activity with and without added ThDP. cornell.edukcl.ac.uk |
These biochemical assays provide quantitative data on the enzymatic processes that govern the cellular concentration of this compound.
Chromatographic and Mass Spectrometric Analytical Methods for this compound Detection and Quantification
The accurate detection and quantification of this compound in biological samples are predominantly achieved through a combination of chromatographic separation and mass spectrometric detection. High-performance liquid chromatography (HPLC) is a cornerstone technique, often coupled with fluorescence detection after pre- or post-column derivatization of thiamine and its phosphate esters to fluorescent thiochrome (B1210408) derivatives. scispace.comresearchgate.netoup.com
More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the simultaneous measurement of thiamine, thiamine monophosphate (TMP), thiamine diphosphate (B83284) (TDP), and ThTP. google.comnih.govnvkc.nl This technique offers advantages over older methods by providing direct measurement without the need for derivatization and allowing for the use of isotopically labeled internal standards to improve accuracy and precision. nih.govnih.gov
These methods have been validated for various biological matrices, including whole blood, plasma, erythrocytes, and urine. scispace.comnih.govnih.gov The development of ultra-performance liquid chromatography (UPLC)-MS/MS has further improved the speed and resolution of these analyses. nvkc.nl
Comparison of Analytical Methods for this compound Quantification:
| Method | Principle | Advantages | Disadvantages |
| HPLC with Fluorescence Detection | Separation by HPLC followed by oxidation to thiochrome and fluorescence detection. scispace.comresearchgate.netoup.com | Good sensitivity. | Requires derivatization, can have interferences. nih.gov |
| LC-MS/MS | Separation by LC followed by mass spectrometric detection of parent and daughter ions. google.comnvkc.nl | High specificity and sensitivity, no derivatization needed, allows for internal standards. nih.govnih.gov | Requires more specialized equipment. researchgate.net |
These advanced analytical techniques are indispensable for accurately measuring the low concentrations of this compound typically found in biological systems, providing crucial data for both basic research and clinical investigations.
Future Research Directions in Thiamine Triphosphate Biology
Comprehensive Elucidation of Undefined Physiological Roles
A primary focus of future research is to comprehensively define the physiological significance of ThTP. Although long considered a neuroactive compound, recent evidence points towards a more generalized role in cellular metabolism and signaling. nih.gov Key areas of investigation include the identification of its molecular partners and the signaling pathways it modulates.
Identification and Characterization of Novel Thiamine (B1217682) Triphosphate-Binding Proteins
A crucial step in understanding the function of ThTP is the identification of proteins that specifically interact with it. While some potential protein interactions have been suggested, a systematic and comprehensive identification of ThTP-binding proteins is a critical next step. Future research will likely employ advanced proteomic techniques to achieve this.
Potential Research Approaches:
| Research Approach | Description | Expected Outcome |
| Affinity Chromatography-Mass Spectrometry | Using immobilized ThTP as bait to capture interacting proteins from cell lysates, followed by their identification using mass spectrometry. | A comprehensive list of potential ThTP-binding proteins. |
| Protein Microarrays | Screening a large number of purified proteins for their ability to bind to labeled ThTP. | Identification of direct protein binders of ThTP. |
| Computational Modeling and Docking Studies | In silico approaches to predict potential ThTP-binding sites on known protein structures. | Prioritization of candidate proteins for experimental validation. |
One historical study pointed to the phosphorylation of the protein rapsyn by ThTP, a protein associated with the nicotinic acetylcholine (B1216132) receptor. nih.govresearchgate.net This suggests a potential role for ThTP in neuromuscular junction function. However, further research is needed to confirm and expand upon these initial findings. A membrane-associated protein in brain synaptosomes that binds thiamine phosphate (B84403) derivatives, including ThTP, and exhibits thiamine triphosphatase activity has also been reported, though its identity and specific role remain unclear. nih.gov
Mapping of Thiamine Triphosphate-Mediated Cellular Signaling Cascades
The transient nature of ThTP production in response to certain stimuli suggests its involvement in cellular signaling. nih.gov Future investigations will need to focus on mapping the specific signaling cascades initiated or modulated by ThTP. This will involve identifying the upstream signals that trigger ThTP synthesis and the downstream effectors that are activated or inhibited by ThTP.
Key Research Questions:
What are the primary cellular signals that lead to an increase in ThTP levels?
Does ThTP act as a second messenger, similar to cyclic AMP or inositol (B14025) trisphosphate?
What are the downstream targets of ThTP-mediated signaling? This could include protein kinases, phosphatases, or transcription factors.
How is the ThTP signal terminated?
The observation that ThTP can phosphorylate proteins suggests a role in signaling pathways analogous to ATP. nih.govnih.gov Elucidating these pathways will provide a deeper understanding of how ThTP contributes to cellular regulation. In some animal tissues, ThTP has been shown to activate a high-conductance anion channel in vitro, hinting at a role in regulating ion transport and membrane potential. nih.gov
Deeper Understanding of Regulatory Networks Governing this compound Homeostasis
Maintaining appropriate intracellular levels of ThTP is likely crucial for normal cellular function. Therefore, understanding the regulatory networks that govern its synthesis and degradation is a key area for future research.
The homeostasis of ThTP is controlled by the balance between its synthesis and hydrolysis. Two primary enzymes have been identified for ThTP synthesis: adenylate kinase 1 (AK1) in the cytosol and F_oF_1-ATP synthase in mitochondria. nih.govmdpi.com The hydrolysis of ThTP to ThDP is catalyzed by a specific cytosolic thiamine triphosphatase (ThTPase). nih.govmdpi.com
Future research in this area will likely focus on:
Transcriptional and Post-Transcriptional Regulation: Investigating how the expression of genes encoding AK1 and ThTPase is regulated in response to different cellular conditions. The ubiquitous expression of the THTPA gene, which codes for ThTPase in mammals, suggests the possibility of post-transcriptional regulation. nih.gov
Allosteric Regulation: Determining if the activity of the synthesizing and hydrolyzing enzymes is modulated by other cellular metabolites, providing a mechanism for feedback control.
Subcellular Compartmentation: Understanding how the localization of ThTP and its metabolizing enzymes in different cellular compartments (e.g., cytosol vs. mitochondria) contributes to the regulation of its signaling functions. In the brain, ThTP is primarily found in mitochondria, whereas in skeletal muscle and liver, it is mainly cytosolic, reflecting different synthesis mechanisms. nih.gov
In tissues with high adenylate kinase activity and an absence of ThTPase, ThTP can accumulate to significant levels without apparent physiological consequences, highlighting the tissue-specific nature of its regulation. nih.gov
Mechanistic Insights into this compound-Mediated Cellular Responses to Environmental Perturbations
Emerging evidence suggests that ThTP plays a role in the cellular response to various environmental stressors. Understanding the mechanisms by which ThTP mediates these responses is a critical area for future investigation.
In E. coli, ThTP is transiently produced in response to amino acid starvation, suggesting a role in metabolic adaptation to nutrient deprivation. nih.gov Conversely, the related compound adenosine (B11128) this compound (AThTP) accumulates during carbon starvation. nih.gov In plants, ThTP levels are influenced by photosynthetic activity and have been observed to increase under conditions of withering. nih.govresearchgate.net
Future research questions in this domain include:
What is the precise role of ThTP in the stringent response in bacteria?
How does ThTP contribute to the cellular response to oxidative stress? Studies have shown that thiamine metabolism is affected by oxidative stress, and thiamine itself has antioxidant properties. nih.govnih.gov
Does ThTP play a role in other stress responses, such as heat shock, hypoxia, or DNA damage?
What are the downstream effectors that mediate the protective or adaptive effects of ThTP during stress?
The accumulation of ThTP under specific stress conditions suggests it may function as a signaling molecule or "alarmone" that helps the cell adapt to adverse environments. nih.gov Unraveling the mechanisms behind these observations will provide significant insights into the fundamental roles of this enigmatic molecule.
Q & A
How is Thiamine Triphosphate (ThTP) quantitatively detected in biological samples, and what methodological validations are required?
ThTP is primarily quantified using ion-pair reversed-phase HPLC coupled with fluorescence detection after derivatization to thiochrome analogs. This method resolves ThTP from other phosphorylated derivatives (ThMP, ThDP) with a sensitivity limit of ~1 pmol/g tissue. Validation requires spiking samples with synthetic ThTP standards and confirming recovery rates (≥90%) while controlling for matrix effects, particularly in blood vs. tissue homogenates . For mitochondrial studies, subcellular fractionation (e.g., differential centrifugation) is critical to avoid cytosolic phosphatase interference .
What methodological challenges arise when assaying ThTP hydrolase activity, and how can they be addressed?
Key challenges include:
- Fluorescence spectral overlap between ThTP and its hydrolysis products (ThDP/ThMP), requiring HPLC separation post-reaction .
- Endogenous phosphatase interference , particularly Mg²⁺-dependent nucleoside diphosphatases (NDPases) and alkaline phosphatases. This is mitigated by using Mg²⁺-free buffers (e.g., Tris-HCl pH 8.0) and inhibitors like levamisole (ALP inhibitor) .
- Substrate stability : ThTP degrades at acidic pH; thus, reactions are terminated with TCA (12%) followed by neutralization .
What is the tissue-specific distribution of ThTP in mammals, and how does it correlate with metabolic demands?
ThTP is enriched in brain mitochondria (5–10 nM/g), electric organ of Electrophorus electricus (87% of total thiamine), and rodent skeletal muscle. Lower levels occur in liver and kidney. This distribution aligns with tissues requiring rapid chloride channel modulation (e.g., neuronal excitability) or stress-responsive signaling . In contrast, ThTP is undetectable in human whole blood due to erythrocyte phosphatases, emphasizing tissue-specific analytical workflows .
How is ThTP synthesis coupled to mitochondrial respiratory chain activity in the brain?
ThTP synthesis in rat brain mitochondria is chemiosmosis-dependent , requiring a proton-motive force (Δψ) generated by succinate-driven Complex II or NADH-driven Complex I. The process is abolished by myxothiazol (Complex III inhibitor) or FCCP (protonophore), confirming coupling to oxidative phosphorylation. Synthesized ThTP is protein-bound and released upon membrane depolarization, suggesting a role in energy-sensitive signaling .
What enzymatic systems regulate ThTP metabolism, and how do they differ across species?
- Synthesis :
- Degradation :
How do discrepancies in ThTP detection across biological matrices inform methodological optimization?
- Blood vs. Tissue : ThTP is undetectable in whole blood due to erythrocyte phosphatase activity, whereas brain/muscle tissues show measurable levels. This necessitates rapid tissue freezing and protease/phosphatase inhibitors during homogenization .
- Mitochondrial vs. Cytosolic Pools : >95% of cellular ThTP is mitochondrial. Cytosolic contamination during fractionation (e.g., imperfect Percoll gradient separation) can obscure true synthesis rates, requiring marker enzyme assays (e.g., citrate synthase) for validation .
What non-coenzyme roles does ThTP play in cellular stress adaptation?
- Bacterial systems : E. coli accumulates adenosine ThTP (AThTP) under amino acid starvation, acting as a phosphate donor for stress-responsive kinases .
- Eukaryotic systems : ThTP binds to Rho-GDI complexes in neurons, modulating chloride permeability via unidentified membrane targets. This is critical in Leigh disease, where ThTP deficiency correlates with pontine necrosis severity .
How do pathological ThTP deficiencies manifest in neurological disorders, and what models are used to study them?
In subacute necrotizing encephalomyelopathy (Leigh disease) , pontine ThTP levels drop to <2% of controls, correlating with histopathological severity. Rodent models with thiamine transporters (THTR1/2) knocked out replicate these deficits, showing impaired mitochondrial ThTP synthesis and respiratory chain coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
